molecular formula C20H18ClN3OS B2710335 2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide CAS No. 733759-44-9

2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B2710335
CAS No.: 733759-44-9
M. Wt: 383.89
InChI Key: GWXDPTMXICDLKH-VOTSOKGWSA-N
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Description

2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This process can be carried out using solvent-free methods, such as stirring without solvent at room temperature or at elevated temperatures . Industrial production methods may involve more scalable and efficient processes, including the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

2-chloro-N-{3-cyano-7,7-dimethyl-5-[(1E)-2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-N-[3-cyano-7,7-dimethyl-5-[(E)-2-pyridin-2-ylethenyl]-6H-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-20(2)10-13(6-7-14-5-3-4-8-23-14)9-15-16(12-22)19(26-18(15)20)24-17(25)11-21/h3-9H,10-11H2,1-2H3,(H,24,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXDPTMXICDLKH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC2=C1SC(=C2C#N)NC(=O)CCl)C=CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC2=C1SC(=C2C#N)NC(=O)CCl)/C=C/C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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